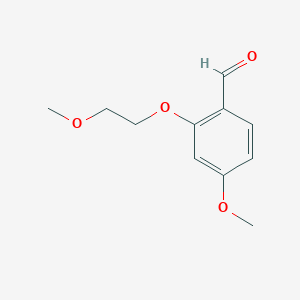

4-甲氧基-2-(2-甲氧基乙氧基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related methoxy benzaldehydes involves complex reactions that yield various derivatives with significant commercial and scientific interest. For example, the synthesis of (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a compound closely related to 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde, has been achieved through reactions involving 4-methoxyacetophenone and 3,4,5-trimethoxy-benzaldehyde (Carvalho-Jr et al., 2011).

Molecular Structure Analysis

Quantum mechanical studies have been conducted to understand the structure and spectroscopic characteristics of methoxy benzaldehydes. These studies provide detailed insights into the molecular dynamics, vibrational wavenumbers, and electronic properties such as HOMO and LUMO energies, which are crucial for understanding the chemical behavior of these compounds (Krishnakumar et al., 2013).

Chemical Reactions and Properties

Methoxy benzaldehydes participate in various chemical reactions, including oxidation processes that lead to the formation of corresponding carboxylic acids. The oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate has been studied, revealing first-order kinetics with respect to the oxidant, substrate, and H+ ions (Malik et al., 2016).

Physical Properties Analysis

The physical characterization of methoxy benzaldehydes involves examining their optical transmission, mechanical hardness, and laser damage thresholds. For instance, 3-methoxy 4-hydroxy benzaldehyde, a compound with similar structural features, has been studied for its efficient molecular nonlinear optical properties, highlighting the importance of solvent mixtures in improving optical quality and transparency (Venkataramanan et al., 1994).

Chemical Properties Analysis

Intermolecular interactions, such as C-H⋯O hydrogen bonds and π⋯π interactions, play a significant role in stabilizing the crystal structure of methoxy benzaldehydes. These interactions have been deeply analyzed through topological atom-in-molecules (AIM) analysis and noncovalent interactions (NCI) method, contributing to our understanding of the chemical properties and reactivity of these compounds (Ghalla et al., 2018).

科学研究应用

氧化研究

对甲氧基苯甲醛的研究,包括4-甲氧基变体,侧重于它们的氧化反应。例如,在水合乙酸介质中,通过苯并咪唑氟铬酸盐氧化甲氧基苯甲醛的动力学和机理已经被研究,显示了相应羧酸的形成。这项研究有助于理解这些化合物转化的反应途径和条件,这可能与合成化学和工业应用相关(Malik, Asghar, & Mansoor, 2016)。

有机合成中的连接剂

苯甲醛衍生物,包括带有甲氧基的衍生物,已被探索作为固相有机合成的连接剂。这些连接剂有助于将分子附着到固体支撑物上,从而实现复杂有机分子的合成。这些衍生物的富电子性使它们适用于这些应用,可能包括类似4-甲氧基-2-(2-甲氧基乙氧基)苯甲醛的衍生物(Swayze, 1997)。

硫醚的氧化

在氧化反应中,甲氧基取代的苯甲醛被用于区分不同类型的氧化剂。这些研究有助于我们理解化学反应机理和氧化过程的设计,可能为在类似情境中使用4-甲氧基-2-(2-甲氧基乙氧基)苯甲醛提供信息(Lai, Lepage, & Lee, 2002)。

材料科学和光致发光

对取代苯甲醛的研究延伸到材料科学领域,在这些化合物是合成具有特定光学性质材料的中间体。例如,甲氧基苯甲醛与喹啉酚反应,产生具有显著热稳定性和光致发光性能的铝和锌配合物。这样的研究表明了4-甲氧基-2-(2-甲氧基乙氧基)苯甲醛在开发具有理想光学特性的新材料方面的潜力(Barberis & Mikroyannidis, 2006)。

卤代脱羧反应

β-芳基丙烯酸,包括甲氧基取代的肉桂酸的固相氧化卤代脱羧反应,展示了这些化合物在合成β-卤代苯乙烯或苯甲醛方面的实用性。这项研究是为了开发更高效和选择性的化学合成过程的持续努力的一部分,这可能适用于4-甲氧基-2-(2-甲氧基乙氧基)苯甲醛的衍生物(Nikishin, Sokova, Makhaev, & Kapustina, 2008)。

属性

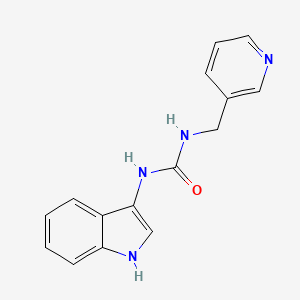

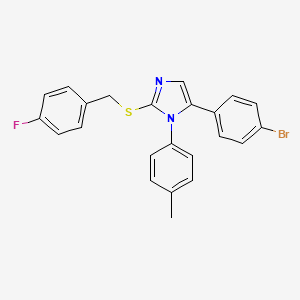

IUPAC Name |

4-methoxy-2-(2-methoxyethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-10(14-2)4-3-9(11)8-12/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGIRUSIQZVUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)